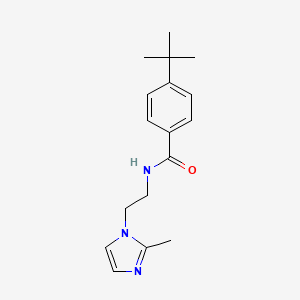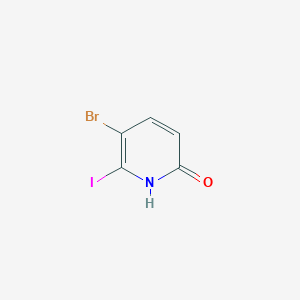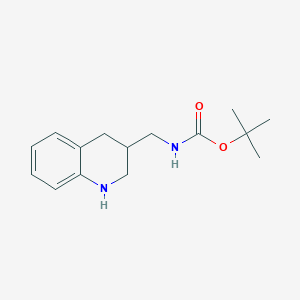
3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine” is a chemical compound . It is related to the class of compounds known as pyridazines, which are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at different positions .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as “3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine”, can be achieved through several strategies. Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions . For instance, a compound similar to “3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine” was prepared through the reaction of chalcones with hydrazine hydrate in the presence of acetic acid .Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine” can be represented by the InChI code:1S/C7H6ClF3N2O/c8-3-5-1-2-6 (13-12-5)14-4-7 (9,10)11/h1-2H,3-4H2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom .
Applications De Recherche Scientifique
Organic Chemistry Applications:
- Garve et al. (2016) described the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines generated in situ, leading to the formation of tetrahydropyridazines. This method offers a way to create structurally diverse pyridazine derivatives efficiently.
- Sallam et al. (2021) conducted synthesis and structure analysis of pyridazine analogs, highlighting their pharmaceutical importance. They detailed the process of synthesizing 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its characterization through spectroscopic techniques and X-ray diffraction.
Agricultural Science Applications:
- Xu et al. (2012) synthesized novel pyridazine derivatives with herbicidal activities. They found that certain compounds exhibited significant herbicidal effectiveness even at low doses, indicating potential applications in agriculture.
Pharmacological Applications:
- Al-Afaleq & Abubshait (2001) prepared novel pyrazolo[3,4-d]-pyrimidines using pyridazine derivatives, expecting them to possess significant chemical and pharmacological activities.
- Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as potential anti-diabetic drugs, revealing their effectiveness in Dipeptidyl peptidase-4 inhibition.
Propriétés
IUPAC Name |
3-cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-15-8-4-3-7(13-14-8)6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJBUAKWNEOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)



![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2462228.png)

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)

![(2-Furylmethyl){[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2462233.png)
![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2462237.png)

![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)